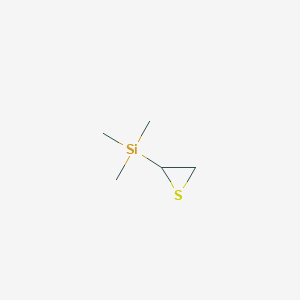
trimethyl(thiiran-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiirane, 2-(trimethylsilyl)- is a sulfur-containing heterocyclic compound with the molecular formula C5H12SSi. It is a three-membered ring structure consisting of two carbon atoms and one sulfur atom, with a trimethylsilyl group attached to one of the carbon atoms. This compound is known for its unique reactivity due to the ring strain and the presence of the sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiirane, 2-(trimethylsilyl)- can be synthesized through various methods. One common method involves the reaction of alkenes with sulfur-containing reagents under specific conditions. For example, episulfidation of alkenes with sulfur reagents can yield thiiranes. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to facilitate the formation of the thiirane ring .
Industrial Production Methods: In industrial settings, the production of thiirane, 2-(trimethylsilyl)- may involve large-scale episulfidation processes. These processes are optimized for high yield and purity, often utilizing advanced catalytic systems and controlled reaction environments to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: Thiirane, 2-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiirane to thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can react with thiirane under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted thiiranes and ring-opened products.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Reagent in Chemical Reactions
Trimethyl(thiiran-2-yl)silane serves as a versatile reagent in organic synthesis. Its thiirane ring structure allows it to participate in nucleophilic substitution reactions, making it useful for synthesizing more complex molecules. For example, the compound can be employed in the preparation of sulfur-containing compounds, which are significant in pharmaceuticals and agrochemicals.
Synthesis of Functionalized Silanes
The compound can also be utilized to produce functionalized silanes through reactions with various electrophiles. These functionalized silanes are essential intermediates in the manufacture of silicone-based materials and coatings, which exhibit excellent thermal stability and chemical resistance.
Materials Science
Silicone Polymer Production
this compound is instrumental in the development of silicone polymers. Its incorporation into polymer matrices enhances properties such as flexibility, thermal stability, and resistance to environmental degradation. This makes it suitable for applications in sealants, adhesives, and coatings.
Nanocomposite Materials
Research indicates that this compound can be used to modify the surface properties of nanoparticles, improving their dispersion in polymer matrices. This modification leads to enhanced mechanical properties and thermal stability of nanocomposite materials, which are increasingly used in advanced engineering applications.
Biological Applications
Antimicrobial Properties
Studies have shown that thiirane derivatives exhibit antimicrobial activity. This compound may serve as a precursor for developing new antimicrobial agents. The thiirane moiety is believed to interact with bacterial cell membranes, disrupting their integrity and leading to cell death.
Drug Delivery Systems
The compound's silane functionality allows it to be incorporated into drug delivery systems. By modifying nanoparticles or liposomes with this compound, researchers can enhance the stability and bioavailability of therapeutic agents, facilitating targeted delivery and controlled release.
Case Studies
Wirkmechanismus
The mechanism of action of thiirane, 2-(trimethylsilyl)- involves its reactivity due to the ring strain and the presence of the sulfur atom. The compound can interact with various molecular targets, including nucleophiles and electrophiles, leading to ring-opening and the formation of new bonds. These interactions are facilitated by the unique electronic properties of the sulfur atom and the trimethylsilyl group .
Vergleich Mit ähnlichen Verbindungen
Thiirane: The parent compound without the trimethylsilyl group.
2-Methylthiirane: A similar compound with a methyl group instead of the trimethylsilyl group.
2-Chloromethylthiirane: A derivative with a chloromethyl group.
Comparison: Thiirane, 2-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. The trimethylsilyl group also enhances the compound’s stability and solubility in organic solvents .
Eigenschaften
CAS-Nummer |
114693-68-4 |
|---|---|
Molekularformel |
C5H12SSi |
Molekulargewicht |
132.3 g/mol |
IUPAC-Name |
trimethyl(thiiran-2-yl)silane |
InChI |
InChI=1S/C5H12SSi/c1-7(2,3)5-4-6-5/h5H,4H2,1-3H3 |
InChI-Schlüssel |
KNMJTOGLWMTLIV-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1CS1 |
Kanonische SMILES |
C[Si](C)(C)C1CS1 |
Synonyme |
trimethyl-(thiiran-2-yl)silane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















